(R)-Bicalutamide

Description

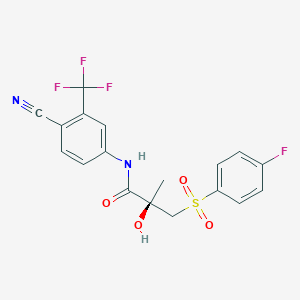

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJPYSCBVHEWIU-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F4N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016794 | |

| Record name | (R)-bicalutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113299-40-4 | |

| Record name | Bicalutamide, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113299404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Bicalutamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02932 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (R)-bicalutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methyl-propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BICALUTAMIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9DL98I0AF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-Bicalutamide's Mechanism of Action in Prostate Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Bicalutamide is a non-steroidal antiandrogen (NSAA) that plays a crucial role in the management of prostate cancer. Its therapeutic effect is primarily attributed to the (R)-enantiomer, which is significantly more active than its (S)-counterpart. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its interaction with the androgen receptor (AR) and the subsequent downstream signaling events. The guide includes a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Competitive Antagonism of the Androgen Receptor

This compound functions as a pure, competitive antagonist of the androgen receptor (AR), the primary driver of prostate cancer cell growth and survival. Unlike steroidal antiandrogens, it does not possess any agonist activity. The core of its mechanism lies in its ability to bind to the ligand-binding domain (LBD) of the AR, thereby preventing the binding of endogenous androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1] This direct competition inhibits the conformational changes in the AR that are necessary for its activation.

The antiandrogenic activity of the racemate bicalutamide (B1683754) resides almost exclusively in the (R)-enantiomer. The (R)-isomer exhibits a binding affinity for the AR that is approximately 30-fold higher than that of the (S)-isomer.[2][3] Furthermore, at steady-state, the plasma concentrations of this compound are about 100-fold higher than those of the (S)-isomer, further emphasizing its dominant role in the therapeutic effect.[2]

Upon binding to the AR, this compound induces a distinct conformational change in the receptor that differs from that induced by agonists. This altered conformation prevents the proper recruitment of coactivators, which are essential for the initiation of gene transcription.[4] Consequently, the AR-mediated signaling cascade is disrupted, leading to a downstream inhibition of androgen-dependent gene expression, including genes that regulate prostate cell proliferation and survival. This ultimately results in the suppression of tumor growth.

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of this compound with the androgen receptor and its effect on prostate cancer cells.

Table 1: Androgen Receptor Binding Affinity

| Compound | Parameter | Value | Cell Line/System | Reference |

| This compound | Ki | ~12.5 µM | Prostate Cancer Cells | |

| Racemic Bicalutamide | IC50 | 159-243 nM | ||

| This compound | Relative Binding Affinity | ~30-fold higher than (S)-Bicalutamide | ||

| DHT | IC50 | ~3.8 nM |

Table 2: In Vitro Anti-proliferative Activity

| Compound | Cell Line | IC50 | Reference |

| This compound | LNCaP | ~7 µM | |

| Bicalutamide | LNCaP | 20.44 µM | |

| Bicalutamide | VCaP | 5.96 µM | |

| Bicalutamide | PC-3 | 92.63 µM | |

| Bicalutamide | DU-145 | >100 µM | |

| Bicalutamide | 22Rv1 | >100 µM |

Signaling Pathways and Resistance Mechanisms

The primary signaling pathway affected by this compound is the androgen receptor signaling pathway. By blocking this pathway, this compound effectively inhibits the growth of hormone-sensitive prostate cancer.

However, prolonged treatment with this compound can lead to the development of resistance. One of the key mechanisms of resistance involves mutations in the AR ligand-binding domain. For instance, the W741L mutation can convert this compound from an antagonist to an agonist. This switch is often mediated by the activation of alternative signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. In this scenario, the mutant AR, when bound to this compound, can activate the MAPK pathway, leading to cell proliferation and survival, thus bypassing the intended therapeutic effect.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of this compound to compete with a radiolabeled androgen for binding to the AR.

Workflow:

References

A Technical Guide to the Stereospecific Activity of Bicalutamide Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicalutamide (B1683754), a non-steroidal antiandrogen agent, is a cornerstone in the management of prostate cancer. Administered as a racemic mixture, its therapeutic efficacy is almost entirely attributable to one of its enantiomers. This technical guide provides an in-depth analysis of the stereospecific pharmacodynamic and pharmacokinetic profiles of (R)-bicalutamide and (S)-bicalutamide. We detail the significant differences in androgen receptor binding affinity, metabolic pathways, and plasma disposition that distinguish the two isomers. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for their characterization, and presents critical biological and experimental workflows through Graphviz diagrams, offering a comprehensive resource for researchers in oncology and drug development.

Introduction

Bicalutamide (marketed as Casodex) is a competitive antagonist of the androgen receptor (AR), which plays a pivotal role in the progression of prostate cancer.[1][2] The drug is a chiral compound and is clinically administered as a racemate, a 1:1 mixture of its (R)- and (S)-enantiomers.[3][4] However, the pharmacological activity is not equally distributed between the two isomers. The antiandrogenic activity resides almost exclusively in the (R)-enantiomer, which demonstrates a significantly higher affinity for the androgen receptor and a distinct pharmacokinetic profile compared to its (S)-counterpart.[5] Understanding these stereospecific differences is critical for optimizing antiandrogen therapy and designing next-generation AR inhibitors.

Stereospecific Pharmacodynamics: Androgen Receptor Interaction

The primary mechanism of bicalutamide is the competitive inhibition of the androgen receptor, preventing the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) and subsequent transcriptional activation of androgen-responsive genes that drive prostate tumor growth. This activity is highly stereospecific.

This compound is the active enantiomer, binding to the androgen receptor with an affinity approximately 30 times higher than that of the (S)-isomer. This significant difference in binding affinity means that this compound is almost solely responsible for the therapeutic effect of the racemic drug. The (S)-enantiomer is considered to have little, if any, clinically relevant antiandrogenic activity.

Signaling Pathway: Androgen Receptor Antagonism

The diagram below illustrates the mechanism of androgen receptor activation and its inhibition by this compound.

Quantitative Pharmacodynamic Data

The table below summarizes the key pharmacodynamic parameters, highlighting the superior activity of the (R)-enantiomer.

| Parameter | This compound | (S)-Bicalutamide | Racemic Bicalutamide | Reference |

| AR Binding Affinity | ~30-fold higher than (S)-isomer | Low affinity | - | |

| IC₅₀ (AR Antagonism) | - | - | 159–243 nM |

Note: The reported IC₅₀ value is for the racemic mixture, but the activity is predominantly driven by the (R)-enantiomer.

Stereospecific Pharmacokinetics: ADME Profile

The two enantiomers of bicalutamide exhibit profoundly different pharmacokinetic profiles, which explains the vast difference in their steady-state plasma concentrations.

-

This compound: This active isomer is characterized by slow absorption and a very long plasma elimination half-life of about one week. This slow clearance leads to a significant 10-fold accumulation in the plasma during daily administration, ensuring sustained therapeutic concentrations.

-

(S)-Bicalutamide: In stark contrast, the inactive (S)-isomer is absorbed and cleared from the plasma much more rapidly. Consequently, the steady-state plasma concentrations of this compound are approximately 100-fold higher than those of (S)-bicalutamide.

Metabolism

The clearance of bicalutamide is almost exclusively through metabolism, with distinct, stereospecific pathways for each enantiomer.

-

The inactive (S)-enantiomer is primarily and rapidly metabolized via direct glucuronidation.

-

The active (R)-enantiomer undergoes a slower metabolic process that involves hydroxylation, mediated largely by the cytochrome P450 enzyme CYP3A4, followed by glucuronidation.

Metabolic Pathway Visualization

The distinct metabolic fates of the bicalutamide enantiomers are depicted in the following diagram.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for the bicalutamide enantiomers after a single oral 50 mg dose in healthy male volunteers.

| Parameter | This compound | (S)-Bicalutamide | Reference |

| Cmax (mean) | 734 ng/mL | 84 ng/mL | |

| tmax (mean) | 19 h | 3 h | |

| t₁/₂ (elimination half-life) | ~5.8 - 8.4 days | ~1.2 days | |

| Steady-State Concentration | ~9 µg/mL (at 50 mg/day) | ~100-fold lower than (R)-isomer |

Experimental Protocols

Protocol 1: Chiral Separation of Bicalutamide Enantiomers

Objective: To separate and quantify (R)- and (S)-bicalutamide from plasma or tissue samples.

Methodology: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation: Perform protein precipitation on plasma or tissue homogenate samples using a solvent like acetonitrile. Centrifuge to pellet the protein and collect the supernatant.

-

Chromatographic Separation:

-

Instrument: A validated LC-MS/MS system.

-

Chiral Column: Utilize a chiral stationary phase (CSP) column capable of resolving the enantiomers (e.g., a polysaccharide-based column).

-

Mobile Phase: An isocratic or gradient mixture of solvents such as hexane/ethanol or a supercritical fluid chromatography (SFC) compatible mobile phase. The exact composition must be optimized for the specific column.

-

Flow Rate: Set to an optimized rate (e.g., 1.0 mL/min).

-

Injection Volume: Inject a small volume (e.g., 5-10 µL) of the prepared sample extract.

-

-

Detection and Quantification:

-

Mass Spectrometer: Operate in positive or negative electrospray ionization (ESI) mode.

-

Detection Mode: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for each enantiomer and an internal standard.

-

Quantification: Generate a calibration curve using standards of known concentrations of pure (R)- and (S)-bicalutamide to quantify the enantiomers in the unknown samples.

-

Protocol 2: Competitive Androgen Receptor Binding Assay

Objective: To determine the relative binding affinity (e.g., IC₅₀ or Kᵢ) of bicalutamide enantiomers for the androgen receptor.

Methodology: Radioligand Competition Assay.

-

Reagents and Materials:

-

AR Source: Cytosol extract from androgen-sensitive tissue (e.g., rat prostate) or cells overexpressing human AR.

-

Radioligand: A high-affinity, non-metabolizable synthetic androgen, such as [³H]mibolerone.

-

Test Compounds: Pure this compound and (S)-bicalutamide, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Wash Buffer: Buffer solution (e.g., TEGD).

-

Scintillation Cocktail: For radioactivity measurement.

-

-

Assay Procedure:

-

In a multi-well plate, incubate a fixed concentration of the AR source and the [³H]mibolerone with increasing concentrations of the test compounds ((R)- or (S)-bicalutamide).

-

Include controls for total binding (radioligand + AR, no competitor) and non-specific binding (radioligand + AR + a large excess of a non-labeled androgen like DHT).

-

Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time (e.g., 18-24 hours) to reach equilibrium.

-

-

Separation and Detection:

-

Separate bound from free radioligand using a method like dextran-coated charcoal adsorption or filtration over glass fiber filters.

-

Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the competitor that displaces 50% of the specifically bound radioligand.

-

Experimental Workflow Visualization

Conclusion

The pharmacological and clinical activity of bicalutamide is defined by profound stereospecificity. The therapeutic benefit is derived almost exclusively from the (R)-enantiomer, which possesses significantly higher binding affinity for the androgen receptor and a favorable pharmacokinetic profile characterized by a long half-life and substantial plasma accumulation. The (S)-enantiomer is largely inactive and is rapidly cleared from the body via a distinct metabolic pathway. This detailed understanding of the enantiomers' divergent properties is essential for the rational design of new antiandrogen therapies and for the clinical management of prostate cancer. The administration of the racemate is a clinically effective strategy, as the favorable pharmacokinetics of the (R)-isomer ensure it achieves and maintains therapeutic concentrations far exceeding those of its inactive counterpart.

References

- 1. Bicalutamide - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Bicalutamide | C18H14F4N2O4S | CID 2375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Conformational Landscape, Polymorphism, and Solid Forms Design of Bicalutamide: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effect of food on the pharmacokinetics of the bicalutamide ('Casodex') enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Journey of a Targeted Therapy: An In-depth Technical Guide to the Discovery and Development of (R)-Bicalutamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicalutamide (B1683754), a non-steroidal antiandrogen, has been a cornerstone in the management of prostate cancer for decades. Marketed as a racemic mixture, its therapeutic activity resides almost exclusively in the (R)-enantiomer.[1][2] This technical guide provides a comprehensive overview of the discovery and development of (R)-Bicalutamide, focusing on its pharmacological profile, key experimental data, and synthetic methodologies.

Pharmacological Profile

This compound exerts its therapeutic effect as a potent and selective competitive antagonist of the androgen receptor (AR).[3][4] Unlike steroidal antiandrogens, it does not exhibit any agonistic activity.[5] By binding to the AR, this compound prevents the binding of endogenous androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby inhibiting the transcription of androgen-responsive genes that drive prostate cancer cell growth and proliferation.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound and its less active (S)-enantiomer.

Table 1: In Vitro Activity of Bicalutamide Enantiomers

| Parameter | This compound | (S)-Bicalutamide | Reference |

| Androgen Receptor (AR) Binding Affinity (Ki) | ~30-fold higher than (S)-isomer | ||

| IC50 vs. AR | 160 nM | ||

| IC50 in LNCaP cells (AR-driven luciferase reporter) | 0.35 µM (weak partial antagonism) | ||

| IC50 in CHO cells (hERG inhibition) | > 25 µM | ||

| IC50 in CWR22R cells | 37.4 µM | ||

| IC50 in various prostate cancer cell lines | 45.20 - 51.61 µM | ||

| EC50 (Displacement of [3H]R1881 from AR) | 31 nM | ||

| Ki (Inhibition of [3H]-DHT binding to T877A AR) | 35 nM | ||

| IC50 (Inhibition of wild-type AR) | 0.054 µM |

Table 2: Pharmacokinetic Parameters of Bicalutamide Enantiomers in Humans

| Parameter | This compound | (S)-Bicalutamide | Reference |

| Elimination Half-life | ~1 week | Rapidly cleared | |

| Plasma Accumulation (daily administration) | ~10-fold | ||

| Steady-State Plasma Concentration (Css) | ~100-fold higher than (S)-isomer | ||

| Protein Binding | 99.6% | ||

| Metabolism | Primarily hydroxylation (CYP3A4) followed by glucuronidation | Primarily direct glucuronidation | |

| Effect of Severe Hepatic Impairment on Elimination Half-life | Increased by ~76% (from 5.9 to 10.4 days) |

Clinical Development and Efficacy

Clinical trials have demonstrated the efficacy of bicalutamide in the treatment of prostate cancer, both as a monotherapy and in combination with androgen deprivation therapy (ADT).

Table 3: Selected Clinical Trial Results for Bicalutamide

| Trial/Study | Patient Population | Treatment | Key Findings | Reference |

| Early Prostate Cancer (EPC) Programme (Median follow-up: 9.7 years) | Localized or locally advanced prostate cancer | Bicalutamide 150 mg monotherapy vs. Placebo | Significant improvement in Progression-Free Survival (PFS) (HR 0.85, p=0.001). No difference in Overall Survival (OS) overall, but significant OS benefit in patients with locally advanced disease undergoing radiotherapy (p=0.031). | |

| North American Trial 23 (Median follow-up: 7.7 years) | T1b-4, N0-Nx, M0 prostate cancer after radical prostatectomy or radiotherapy | Bicalutamide 150 mg daily vs. Placebo | No significant difference in objective progression-free or overall survival. Significant improvement in time to PSA progression (HR 0.80, p<0.001). | |

| Biochemical Failure Study | Biochemical failure after 3D-CRT | Bicalutamide 150 mg/day monotherapy for 24 weeks | Biochemical control achieved in 5/20 patients. Metastasis-free survival of 55% at 3 years. |

Experimental Protocols

Enantioselective Synthesis of this compound (Illustrative Protocol)

Several synthetic routes to this compound have been developed. The following is a generalized protocol based on common synthetic strategies.

Step 1: Synthesis of the Thioether Precursor

-

Reaction: Epoxide ring-opening of a suitable glycidyl (B131873) derivative with 4-fluorothiophenol (B130044).

-

Reagents and Conditions: A glycidyl precursor is reacted with 4-fluorothiophenol in a suitable solvent (e.g., toluene) and may be heated. The reaction can also be performed with methyl 2-methylglycidate followed by saponification.

-

Work-up: The reaction mixture is typically washed with aqueous solutions to remove impurities, and the organic layer is dried and concentrated.

Step 2: Amide Coupling

-

Reaction: The resulting hydroxy acid or its activated form (e.g., acid chloride) is coupled with 4-cyano-3-(trifluoromethyl)aniline.

-

Reagents and Conditions: The carboxylic acid can be converted to an acid chloride using thionyl chloride. The coupling reaction is then carried out in an appropriate solvent (e.g., toluene) with the addition of a base (e.g., 4-dimethylaminopyridine).

-

Work-up: The product is isolated by extraction and purified, often by crystallization.

Step 3: Oxidation to the Sulfone

-

Reaction: The thioether is oxidized to the corresponding sulfone.

-

Reagents and Conditions: A solution of the thioether in a solvent like dichloromethane (B109758) is treated with an oxidizing agent such as meta-chloroperoxybenzoic acid (mCPBA). The reaction is typically stirred at room temperature.

-

Work-up: The reaction is quenched, and the product is extracted and purified by crystallization.

In Vitro IC50 Determination (General Protocol)

-

Cell Lines: Prostate cancer cell lines such as LNCaP, VCaP, or cells engineered to express the androgen receptor are used.

-

Assay Principle: The ability of this compound to inhibit cell proliferation or AR-mediated gene transcription is measured. For proliferation assays, cells are exposed to varying concentrations of the compound for a defined period (e.g., 144 hours). For reporter gene assays, cells are co-transfected with an AR expression vector and a reporter plasmid containing an androgen-responsive element driving a reporter gene (e.g., luciferase).

-

Detection: Cell viability can be assessed using methods like the sulforhodamine B (SRB) assay. Luciferase activity is measured using a luminometer.

-

Data Analysis: The concentration of this compound that causes a 50% reduction in cell survival or reporter gene activity (IC50) is calculated.

Visualizations

Androgen Receptor Signaling Pathway and Inhibition by this compound

References

- 1. Bicalutamide: clinical pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enantiomer selective glucuronidation of the non-steroidal pure anti-androgen bicalutamide by human liver and kidney: role of the human UDP-glucuronosyltransferase (UGT)1A9 enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]

- 4. Bicalutamide - Wikipedia [en.wikipedia.org]

- 5. Pharmacodynamics and pharmacokinetics of bicalutamide: defining an active dosing regimen - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Bicalutamide: A Comprehensive Technical Guide on its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Bicalutamide is the pharmacologically active enantiomer of the non-steroidal antiandrogen (NSAA) drug bicalutamide (B1683754). Primarily used in the treatment of prostate cancer, it functions as a potent and selective antagonist of the androgen receptor (AR).[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, pharmacodynamics, and synthesis of this compound. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and cancer research.

Chemical Structure and Physicochemical Properties

This compound is a chiral molecule, and its antiandrogenic activity resides almost exclusively in the (R)-enantiomer.[1] The (S)-enantiomer is considered to be pharmacologically inactive.[1]

Chemical Structure

-

IUPAC Name: (2R)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide

-

CAS Number: 113299-40-4

-

Molecular Formula: C₁₈H₁₄F₄N₂O₄S

-

Molecular Weight: 430.4 g/mol

The crystal structure of this compound has been determined, revealing specific conformations that are crucial for its interaction with the androgen receptor.

Physicochemical Properties

This compound is a fine white to off-white powder. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| pKa | ~12 | |

| log P (octanol/water) | 2.92 | |

| Water Solubility | Practically insoluble (~5 mg/L at 37°C) | |

| Solubility in Organic Solvents | Soluble in acetone (B3395972) and tetrahydrofuran; sparingly soluble in methanol; slightly soluble in chloroform (B151607) and absolute ethanol. |

Mechanism of Action

This compound exerts its therapeutic effect by acting as a selective and competitive antagonist of the androgen receptor (AR). Unlike steroidal antiandrogens, it is a "pure" antiandrogen, meaning it does not possess any partial agonist activity.

The androgen receptor signaling pathway plays a critical role in the growth and survival of prostate cancer cells. In the absence of an antagonist, androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) bind to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs), dimerization of the AR, and its translocation into the nucleus. Once in the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to the expression of proteins that promote cell proliferation and survival.

This compound competitively binds to the ligand-binding domain (LBD) of the AR, preventing the binding of endogenous androgens. This inhibition blocks the downstream signaling cascade, ultimately leading to a reduction in the expression of androgen-dependent genes, such as prostate-specific antigen (PSA), and inducing apoptosis in prostate cancer cells.

Figure 1. Androgen Receptor Signaling Pathway and Inhibition by this compound.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic properties of this compound are distinct from its (S)-enantiomer, leading to its accumulation and sustained therapeutic effect.

Pharmacokinetics

| Parameter | This compound | (S)-Bicalutamide | Reference |

| Absorption | Slowly and well-absorbed | Rapidly absorbed | |

| Effect of Food | No clinically relevant effect on bioavailability | Not specified | |

| Protein Binding | 99.6% (mainly to albumin) | Not specified (Racemate: 96%) | |

| Metabolism | Primarily via oxidation (CYP3A4) followed by glucuronidation | Primarily via direct glucuronidation | |

| Elimination Half-life | ~1 week | Rapidly cleared | |

| Steady-State | Accumulates ~10-fold with daily dosing | Levels are ~100-fold lower than (R)-enantiomer | |

| Excretion | Metabolites eliminated in urine and feces in approximately equal proportions | Metabolites eliminated in urine and feces |

A study in healthy male subjects receiving a single 50 mg oral dose of bicalutamide reported the following pharmacokinetic parameters for the racemate:

| Parameter | Mean Value (± SD) |

| Tmax (h) | 37.13 (± 17.14) |

| Cmax (ng/mL) | 899.50 (± 255.28) |

| AUC₀-t (ng·h/mL) | 150043.20 (± 42681.31) |

| AUC₀-∞ (ng·h/mL) | 167389.90 (± 48312.60) |

| t½ (h) | 134.40 (± 37.80) |

| Data from a bioequivalence study of a test formulation. |

Pharmacodynamics

The antiandrogenic activity of bicalutamide resides almost exclusively in the (R)-enantiomer.

| Parameter | Value | Reference |

| Relative Binding Affinity for AR | ~30-fold higher than (S)-bicalutamide | |

| IC₅₀ (AR antagonism) | 159–243 nM | |

| IC₅₀ (LNCaP cell viability) | ~7 µM |

Clinically, this compound leads to a dose-dependent decrease in serum PSA levels. As a monotherapy, it can also lead to an increase in testosterone and estradiol (B170435) levels due to the inhibition of negative feedback on the hypothalamic-pituitary-gonadal axis.

Synthesis of this compound

Several synthetic routes for (R,S)-bicalutamide and the enantiomerically pure this compound have been reported. An efficient two-step synthesis for the racemate has been described, and enantioselective syntheses have been developed to produce the active (R)-isomer directly.

One reported enantioselective synthesis starts from (R)-3-bromo-2-hydroxy-2-methyl propionic acid. The general synthetic workflow is outlined below.

Figure 2. General Workflow for the Enantioselective Synthesis of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are methodologies for key experiments related to the characterization of this compound.

Androgen Receptor Binding Assay (Competitive Binding)

This assay determines the affinity of this compound for the androgen receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the androgen receptor.

-

Methodology:

-

Express and purify the ligand-binding domain (LBD) of the human androgen receptor, often as a fusion protein (e.g., GST-AR-LBD).

-

In a multi-well plate, incubate a constant concentration of a radiolabeled androgen, such as ³H-mibolerone, with the purified AR-LBD.

-

Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the AR-LBD.

-

After incubation to reach equilibrium, separate the bound from the free radioligand using a method such as filtration through a glass fiber filter.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

The Ki is calculated from the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

-

Cell Viability/Proliferation Assay (LNCaP cells)

This assay assesses the effect of this compound on the viability and proliferation of androgen-sensitive prostate cancer cells.

-

Objective: To determine the IC₅₀ of this compound for inhibiting the growth of LNCaP cells.

-

Methodology:

-

Culture LNCaP cells in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum).

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72-96 hours).

-

Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or trypan blue exclusion assay.

-

For the MTT assay, incubate the cells with MTT solution, which is converted to formazan (B1609692) crystals by metabolically active cells. Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

-

Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC₅₀ value.

-

Prostate Cancer Xenograft Model in Mice

This in vivo model evaluates the antitumor efficacy of this compound.

-

Objective: To assess the ability of this compound to inhibit tumor growth in an animal model.

-

Methodology:

-

Use immunocompromised mice (e.g., nude or SCID mice).

-

Subcutaneously inject a suspension of human prostate cancer cells (e.g., LNCaP or VCaP) into the flank of the mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound to the treatment group, typically via oral gavage, at a specified dose and schedule (e.g., 10 mg/kg daily). The control group receives the vehicle.

-

Measure tumor volume regularly (e.g., twice weekly) using calipers.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker expression).

-

Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the efficacy of this compound.

-

Conclusion

This compound is a well-characterized and clinically significant non-steroidal antiandrogen. Its high affinity and selectivity for the androgen receptor, coupled with favorable pharmacokinetic properties, make it a cornerstone in the management of prostate cancer. This technical guide has provided a detailed overview of its chemical structure, properties, and biological activity, offering a valuable resource for the scientific and drug development communities. Further research into its mechanisms of resistance and the development of next-generation androgen receptor antagonists continues to be an active and important area of investigation.

References

(R)-Bicalutamide's Interaction with the Androgen Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of (R)-Bicalutamide to the androgen receptor (AR), a critical interaction in the treatment of prostate cancer. This document outlines the quantitative binding data, detailed experimental methodologies, and the underlying molecular signaling pathways.

Core Data: Binding Affinity of this compound to the Androgen Receptor

This compound functions as a non-steroidal antiandrogen by competitively inhibiting the binding of endogenous androgens, such as dihydrotestosterone (B1667394) (DHT), to the androgen receptor. The binding affinity of this compound is a key determinant of its therapeutic efficacy. The activity of the commercial drug, which is a racemate, lies in the (R)-isomer, which has a significantly higher binding affinity for the AR than the (S)-isomer.[1]

| Parameter | Value | Receptor Type | Notes |

| IC50 | 159–243 nM | Wild-Type AR | Half-maximal inhibitory concentration.[2] |

| IC50 | 160 nM | Overexpressed AR in VCaP cells | Demonstrates activity in cancer cell lines.[3] |

| Ki | 12.5 µM | Androgen Receptor | Inhibition constant.[3] |

| Relative Binding Affinity | ~30-fold higher than (S)-isomer | Wild-Type AR | Highlights the stereospecificity of the interaction.[1] |

| Relative Binding Affinity | 30 to 100 times lower than DHT | Wild-Type AR | DHT is the primary endogenous ligand. |

Mechanism of Action: Competitive Antagonism

This compound acts as a pure, nonsteroidal anti-androgen with a high affinity for the androgen receptor. Its mechanism of action is centered on competitive inhibition at the ligand-binding domain of the AR. By occupying this site, this compound prevents the binding of androgens like testosterone (B1683101) and dihydrotestosterone. This blockade inhibits the conformational changes in the receptor that are necessary for its activation, subsequent translocation to the nucleus, and the transcription of androgen-responsive genes that promote cell growth and proliferation. Molecular dynamics simulations suggest that the binding of this compound induces instability in the AR homodimer, which may prevent its migration into the nucleus and subsequent transcriptional activity.

Androgen Receptor Signaling Pathway

The androgen receptor signaling pathway is crucial for normal male development and is a key driver in prostate cancer. The classical pathway involves the binding of an androgen to the AR in the cytoplasm, leading to a cascade of events culminating in the regulation of gene expression.

References

Unveiling the Antiandrogenic Properties of (R)-Bicalutamide: An In Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vitro antiandrogenic effects of (R)-Bicalutamide, the active enantiomer of the nonsteroidal antiandrogen Bicalutamide (B1683754). Primarily used in the treatment of prostate cancer, this compound exerts its therapeutic effect by competitively inhibiting the action of androgens at the androgen receptor (AR). This document compiles key quantitative data, details essential experimental protocols, and visualizes the underlying molecular mechanisms and workflows to support further research and development in this area.

Core Mechanism of Action

This compound functions as a pure, high-affinity antagonist of the androgen receptor. Unlike steroidal antiandrogens, it does not possess any partial agonist activity. Its primary mechanism involves binding to the AR in the cytoplasm, which prevents the binding of endogenous androgens like dihydrotestosterone (B1667394) (DHT). This blockade subsequently inhibits the conformational changes required for AR nuclear translocation, DNA binding, and the transcription of androgen-responsive genes, such as prostate-specific antigen (PSA). This ultimately leads to a reduction in androgen-stimulated cell proliferation and can induce apoptosis in androgen-sensitive prostate cancer cells.[1][2][3]

Quantitative Analysis of this compound's Antiandrogenic Activity

The in vitro potency of this compound has been characterized through various assays, providing quantitative measures of its binding affinity and functional antagonism.

Table 1: Androgen Receptor Binding Affinity of this compound

| Parameter | Value | Cell/System | Comments | Reference |

| IC50 | 159–243 nM | Not Specified | Half-maximal inhibitory concentration for AR. | [2][4] |

| Relative Binding Affinity (RBA) | 0.29% - 6.4% | Rat and Human Prostate AR | Compared to Metribolone (100%) or DHT (100%). | |

| Binding Affinity vs. (S)-isomer | ~30-fold higher | Not Specified | The (R)-isomer is the biologically active form. | |

| Binding Affinity vs. DHT | ~30 to 100 times lower | Not Specified | ||

| Binding Affinity vs. Other Antiandrogens | 2-4 times higher than 2-hydroxyflutamide; ~2 times higher than nilutamide | Wild-type rat and human prostate AR |

Table 2: In Vitro Dose-Response Effects of Bicalutamide on Prostate Cancer Cells

| Cell Line | Endpoint | Bicalutamide Concentration | Effect | Reference |

| LNCaP | Cell Cycle Arrest | Low Doses | Induction of cell cycle arrest without significant cell death. | |

| LNCaP | Cell Death | High Doses | Induction of extensive cell death. | |

| PC-346C | Cell Cycle Arrest | Low Doses | Induction of cell cycle arrest without significant cell death. | |

| PC-346C | Cell Death | High Doses | Induction of extensive cell death. | |

| LNCaP | Androgen Glucuronidation | Increasing concentrations (up to 10 µmol/L) | Dose-dependent stimulation of DHT, ADT, and 3α-Diol glucuronidation. | |

| PCSD1 (intra-femoral tumors) | PSA RNA Expression | Not specified | Decreased PSA RNA expression. | |

| SUM149 | Cell Proliferation | Not specified | Significant reduction in cell proliferation. | |

| SUM149 & IPC-366 | Cell Migration | Not specified | Reduced cell migratory capacity, most effective in combination with docetaxel. |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro assessment of antiandrogenic compounds. Below are outlines for key experimental protocols.

Androgen Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound, such as this compound, to compete with a radiolabeled androgen for binding to the AR.

Objective: To determine the binding affinity (IC50) of this compound for the androgen receptor.

Materials:

-

Recombinant human androgen receptor (full-length or ligand-binding domain).

-

Radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-DHT).

-

This compound and other test compounds.

-

Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).

-

Scintillation cocktail and scintillation counter.

-

Multi-well plates (e.g., 96-well or 384-well).

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound and the reference androgen (unlabeled DHT or Mibolerone). Prepare a working solution of the radiolabeled androgen.

-

Assay Setup: In each well of the microplate, add the assay buffer, the recombinant AR protein, and the radiolabeled androgen.

-

Competition: Add varying concentrations of this compound or the unlabeled reference androgen to the wells. Include control wells with only the radiolabeled androgen (total binding) and wells with a high concentration of unlabeled androgen (non-specific binding).

-

Incubation: Incubate the plates at a specific temperature (e.g., 4°C) for a defined period (e.g., 18-24 hours) to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters or dextran-coated charcoal adsorption.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

AR Nuclear Translocation Assay

This assay visualizes and quantifies the ability of this compound to inhibit the androgen-induced translocation of the AR from the cytoplasm to the nucleus.

Objective: To assess the effect of this compound on the subcellular localization of the androgen receptor.

Materials:

-

Prostate cancer cell line expressing AR (e.g., LNCaP).

-

Cell culture medium and supplements.

-

Androgen (e.g., DHT or the synthetic androgen R1881).

-

This compound.

-

Fixative (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Primary antibody against AR.

-

Fluorescently labeled secondary antibody.

-

Nuclear counterstain (e.g., DAPI).

-

Fluorescence microscope or high-content imaging system.

Procedure:

-

Cell Culture: Plate the AR-positive cells on coverslips or in imaging-compatible microplates and allow them to adhere overnight.

-

Starvation: To reduce basal AR activation, starve the cells in a steroid-depleted medium (e.g., medium with charcoal-stripped fetal bovine serum) for 24 hours.

-

Treatment: Pre-treat the cells with this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Androgen Stimulation: Add an androgen (e.g., DHT) to the medium to induce AR nuclear translocation and incubate for a defined period (e.g., 1-4 hours).

-

Fixation and Permeabilization: Wash the cells with PBS, fix with paraformaldehyde, and then permeabilize with Triton X-100.

-

Immunostaining: Block non-specific antibody binding and then incubate with the primary AR antibody, followed by incubation with the fluorescently labeled secondary antibody.

-

Nuclear Staining: Stain the cell nuclei with DAPI.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear and cytoplasmic fluorescence intensity of the AR signal. The ratio of nuclear to cytoplasmic fluorescence is used to determine the extent of nuclear translocation.

PSA (KLK3) Gene Expression Assay (qPCR)

This assay measures the impact of this compound on the transcription of a key androgen-regulated gene, prostate-specific antigen (PSA, encoded by the KLK3 gene).

Objective: To determine the effect of this compound on androgen-induced PSA gene expression.

Materials:

-

Androgen-sensitive prostate cancer cell line (e.g., LNCaP).

-

Cell culture medium with charcoal-stripped fetal bovine serum.

-

Androgen (e.g., DHT).

-

This compound.

-

RNA extraction kit.

-

Reverse transcription kit for cDNA synthesis.

-

qPCR master mix.

-

Primers specific for the KLK3 gene and a housekeeping gene (e.g., GAPDH).

-

Real-time PCR instrument.

Procedure:

-

Cell Treatment: Culture LNCaP cells in steroid-depleted medium. Treat the cells with this compound or vehicle, followed by stimulation with DHT for a specified duration (e.g., 24 hours).

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, primers for KLK3 and a housekeeping gene, and a qPCR master mix.

-

Data Analysis: Determine the cycle threshold (Ct) values for KLK3 and the housekeeping gene in each sample. Calculate the relative expression of KLK3 using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle-treated control.

Visualizing Molecular Pathways and Workflows

Diagrams are provided to illustrate the key mechanisms and processes described in this guide.

Caption: Mechanism of this compound Action.

Caption: AR Competitive Binding Assay Workflow.

Caption: AR Nuclear Translocation Assay Workflow.

References

An In-depth Technical Guide on the Early Preclinical Data of (R)-Bicalutamide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the early preclinical data for (R)-Bicalutamide, the pharmacologically active enantiomer of Bicalutamide. It details its mechanism of action, pharmacodynamic effects in vitro and in vivo, and key pharmacokinetic properties. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate understanding and application in a research and development context.

Mechanism of Action

This compound is a non-steroidal, pure antiandrogen.[1] Its primary mechanism of action is the competitive inhibition of the Androgen Receptor (AR), a ligand-activated transcription factor crucial for the growth and survival of prostate cells.[2][3] Unlike natural androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), this compound binds to the AR without inducing the conformational changes necessary for receptor activation.[2] This binding prevents the dissociation of heat shock proteins, blocks the subsequent translocation of the AR to the cell nucleus, and inhibits the transcription of androgen-responsive genes that drive cell proliferation.[4] The antiandrogenic activity of the racemic mixture resides almost exclusively in the (R)-enantiomer, which has a significantly higher binding affinity for the AR than the (S)-enantiomer.

Androgen Receptor Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical androgen receptor signaling pathway and the point of intervention by this compound.

Pharmacodynamic Data

In Vitro Activity

This compound has demonstrated potent antagonist activity in various preclinical in vitro models. It effectively inhibits androgen-stimulated cell growth and gene expression in human prostate and mammary tumor cell lines.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Assay Type | Cell Line / System | Parameter | Value | Reference |

| Competitive Binding | Rat Androgen Receptor | Affinity | ~4x > Hydroxyflutamide | |

| Competitive Binding | Human MDA-MB-453 cells | EC₅₀ | 31 nM | |

| Competitive Binding | LNCaP cells (T877A mutant AR) | Kᵢ | 35 nM | |

| Competitive Binding | Wild-Type AR (transfected) | IC₅₀ | 54 nM | |

| Cell Proliferation | LNCaP cells | IC₅₀ | ~7 µM | |

| Cell Proliferation | LNCaP cells | IC₅₀ | 45.2 µM |

Note: IC₅₀ values for cell proliferation can vary significantly based on experimental conditions such as incubation time and assay method.

In Vivo Activity

In vivo studies in animal models confirm the potent antiandrogenic properties of this compound. It effectively inhibits the growth of androgen-dependent tissues and tumors. A key characteristic observed in preclinical models is its peripheral selectivity, attributed to poor penetration of the blood-brain barrier, which results in minimal effects on luteinizing hormone (LH) and testosterone levels compared to other antiandrogens like flutamide.

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Study Type | Dosage | Effect | Reference |

| Immature Rat | Inhibition of testosterone-stimulated growth | 0.25 mg/kg (oral) | Profound inhibition of ventral prostate and seminal vesicle growth | |

| Dog | Prostate and epididymis atrophy | ED₅₀ = 0.1 mg/kg (oral) | Potent, dose-related atrophy (~50x more potent than flutamide) | |

| Rat (Dunning R3327H) | Transplantable prostate tumor growth inhibition | 25 mg/kg (oral) | Significant reduction in tumor growth, equivalent to castration | |

| Mouse (VCaP xenograft) | Tumor growth suppression | 10 mg/kg (i.g.) | Suppressed tumor growth |

Pharmacokinetic Data

The pharmacokinetic profile of Bicalutamide is characterized by the slow absorption and very long elimination half-life of the active (R)-enantiomer, which allows for once-daily dosing. The inactive (S)-enantiomer is cleared much more rapidly.

Table 3: Key Pharmacokinetic Parameters of this compound in Preclinical Species and Humans

| Parameter | Rat | Human Volunteers (50 mg dose) | Reference |

| Absorption | |||

| Tₘₐₓ | N/A | ~31.3 hours | |

| Distribution | |||

| Protein Binding | ~96% | 99.6% | |

| Metabolism | |||

| Primary Route | Hepatic (Hydroxylation, Glucuronidation) | Hepatic (Hydroxylation via CYP3A4) | |

| Elimination | |||

| Elimination Half-life (t½) | N/A | ~6-7 days (single dose) | |

| Steady State (Css) | N/A | ~9 µg/mL (at 50 mg/day) | |

| Accumulation | N/A | ~10-fold |

Experimental Protocols & Workflows

In Vitro Androgen Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound, such as this compound, to compete with a radiolabeled androgen for binding to the androgen receptor.

Methodology:

-

Receptor Source: Prepare cytosol from rat ventral prostate tissue or use recombinant human AR ligand-binding domain (LBD).

-

Radioligand: Use a high-affinity synthetic androgen radiolabeled with tritium, such as [³H]-R1881 or [³H]-mibolerone.

-

Assay Procedure:

-

Incubate a fixed concentration of the radioligand with the AR preparation in a buffer solution.

-

Add increasing concentrations of unlabeled this compound (competitor) to the mixture.

-

Include controls for total binding (radioligand + AR) and non-specific binding (radioligand + AR + a large excess of unlabeled androgen).

-

Allow the reaction to reach equilibrium.

-

-

Separation: Separate receptor-bound from free radioligand. This can be achieved via hydroxylapatite filtration or, in high-throughput formats, using a Scintillation Proximity Assay (SPA) with Ni-coated plates and His-tagged AR.

-

Detection & Analysis: Quantify the radioactivity of the bound ligand using liquid scintillation counting. Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ (the concentration that inhibits 50% of radioligand binding). The Kᵢ can then be calculated using the Cheng-Prusoff equation.

Workflow Diagram:

In Vitro Cell Proliferation Assay (LNCaP Cells)

This assay measures the effect of this compound on the proliferation of androgen-sensitive prostate cancer cells.

Methodology:

-

Cell Culture: Culture LNCaP cells in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS).

-

Steroid Depletion: Prior to the experiment, switch cells to a medium containing charcoal-stripped FBS for 24-48 hours to remove endogenous steroids.

-

Plating: Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.

-

Treatment: Treat cells with varying concentrations of this compound, with and without a stimulating concentration of a synthetic androgen (e.g., R1881). Include vehicle-only controls.

-

Incubation: Incubate the plates for a defined period (e.g., 72-144 hours).

-

Viability Assessment: Measure cell viability/proliferation using a suitable method:

-

MTT Assay: Add MTT reagent, incubate to allow formazan (B1609692) crystal formation by metabolically active cells, solubilize the crystals, and measure absorbance.

-

SRB Assay: Fix cells with trichloroacetic acid, stain total cellular protein with sulforhodamine B (SRB), wash, solubilize the dye, and measure absorbance.

-

-

Analysis: Plot cell viability (as a percentage of the control) against the log concentration of this compound to determine the IC₅₀ for proliferation inhibition.

In Vivo Antiandrogen Efficacy Study (Hershberger Bioassay Model)

This standardized in vivo assay assesses the ability of a compound to antagonize the effects of androgens on accessory sex tissues in rats.

Methodology:

-

Animal Model: Use peripubertal male rats, surgically castrated to remove the endogenous source of androgens.

-

Acclimation: Allow animals to recover from surgery and for androgen-dependent tissues to regress (typically 7-10 days).

-

Dosing:

-

Administer a replacement dose of an androgen, such as testosterone propionate (B1217596) (TP), to all animals (except a castrate control group) to stimulate the growth of accessory sex organs.

-

Concurrently, administer varying doses of this compound (or vehicle) orally or via subcutaneous injection.

-

Dosing is typically performed daily for 10 consecutive days.

-

-

Endpoint Measurement: On the day after the final dose, euthanize the animals and carefully dissect and weigh specific androgen-sensitive tissues, including the ventral prostate, seminal vesicles (with coagulating glands), and levator ani plus bulbocavernosus muscles.

-

Analysis: Compare the tissue weights of the this compound-treated groups to the TP-only control group. A statistically significant reduction in organ weight indicates antiandrogenic activity.

Workflow Diagram:

References

- 1. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Bicalutamide? [synapse.patsnap.com]

- 3. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

(R)-Bicalutamide's Role in Androgen-Dependent Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Bicalutamide is a non-steroidal anti-androgen (NSAA) that plays a crucial role in the management of androgen-dependent conditions, most notably prostate cancer. As a selective antagonist of the androgen receptor (AR), it effectively inhibits the signaling pathways driven by androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on androgen-dependent signaling, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound functions as a competitive antagonist of the androgen receptor. The therapeutic activity of the racemate bicalutamide (B1683754) resides almost exclusively in the (R)-enantiomer, which exhibits a significantly higher binding affinity for the AR compared to the (S)-enantiomer.

Upon binding to the ligand-binding domain (LBD) of the AR, this compound induces a conformational change that is distinct from that induced by agonist binding. This altered conformation prevents the proper recruitment of co-activator proteins that are essential for the initiation of transcription of androgen-responsive genes. Specifically, the binding of this compound is thought to disrupt the positioning of Helix 12 of the AR's LBD, a critical step for the formation of a functional activation function-2 (AF-2) domain required for co-activator interaction.[1][2][3] Consequently, even though the this compound-bound AR may still translocate to the nucleus and bind to androgen response elements (AREs) on DNA, it is unable to efficiently initiate gene transcription.[4]

Quantitative Data

The following tables summarize key quantitative data for this compound, providing a comparative overview of its binding affinity and inhibitory activity in various experimental settings.

Table 1: Androgen Receptor Binding Affinity of this compound

| Parameter | Value | Cell Line/System | Reference |

| Ki | 35 nM | LNCaP cells (T877A mutant AR) | [5] |

| Relative Binding Affinity (RBA) | ~30-fold higher than (S)-Bicalutamide | Not specified |

Table 2: Inhibitory Activity of this compound

| Parameter | Value | Cell Line | Notes | Reference |

| IC50 (AR Antagonism) | 0.16 µM | LNCaP/AR(cs) cells | Inhibition of AR activity | |

| IC50 (AR Antagonism) | 0.35 µM | LNCaP/AR-luc cells | Weak partial antagonism in the presence of R1881 | |

| IC50 (Cell Proliferation) | ~7 µM | Naïve LNCaP cells | Dose-dependent reduction in cell survival | |

| IC50 (Cell Proliferation) | 20.44 µM | LNCaP cells | Anti-proliferative activity | |

| IC50 (Cell Proliferation) | > 20 µM | LNCaP-Rbic cells | Poor antiproliferative effect in resistant cells |

Androgen-Dependent Signaling Pathway

The following diagram illustrates the androgen-dependent signaling pathway and the mechanism of inhibition by this compound.

Caption: Androgen signaling pathway and this compound's mechanism of action.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Competitive Androgen Receptor Binding Assay

This assay determines the ability of this compound to compete with a radiolabeled androgen for binding to the AR.

a. Materials:

-

Rat ventral prostate cytosol (source of AR)

-

Radiolabeled androgen (e.g., [³H]-R1881)

-

Unlabeled this compound

-

Assay buffer (e.g., TEGD buffer: Tris-HCl, EDTA, DTT, glycerol)

-

Scintillation cocktail

-

Scintillation counter

b. Protocol:

-

Prepare serial dilutions of unlabeled this compound.

-

In assay tubes, add a fixed concentration of radiolabeled androgen and varying concentrations of this compound.

-

Add the rat prostate cytosol preparation to each tube.

-

Incubate the mixture to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).

-

Separate bound from unbound radioligand (e.g., using hydroxylapatite or dextran-coated charcoal).

-

Add scintillation cocktail to the bound fraction and measure radioactivity using a scintillation counter.

c. Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Androgen Receptor Luciferase Reporter Gene Assay

This assay measures the ability of this compound to inhibit androgen-induced transcriptional activity of the AR.

a. Materials:

-

Mammalian cell line (e.g., PC-3, HEK293)

-

Expression vector for human AR

-

Luciferase reporter vector containing AREs

-

Transfection reagent

-

DHT or another AR agonist

-

This compound

-

Luciferase assay reagent

-

Luminometer

b. Protocol:

-

Co-transfect the cells with the AR expression vector and the ARE-luciferase reporter vector.

-

Plate the transfected cells in a multi-well plate and allow them to adhere.

-

Treat the cells with a fixed concentration of an AR agonist (e.g., DHT) in the presence of increasing concentrations of this compound. Include appropriate controls (vehicle, agonist alone).

-

Incubate the cells for a sufficient period to allow for gene expression (e.g., 24-48 hours).

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

c. Data Analysis:

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for differences in transfection efficiency and cell number.

-

Plot the normalized luciferase activity as a function of the log concentration of this compound.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced luciferase activity.

Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of androgen-dependent cancer cells.

a. Materials:

-

Androgen-dependent prostate cancer cell line (e.g., LNCaP)

-

Cell culture medium and supplements

-

DHT or another AR agonist

-

This compound

-

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

Microplate reader

b. Protocol:

-

Seed the cells in a multi-well plate and allow them to attach.

-

Treat the cells with a fixed concentration of an AR agonist in the presence of increasing concentrations of this compound.

-

Incubate the cells for a period that allows for multiple cell divisions (e.g., 3-5 days).

-

Add the cell proliferation reagent according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a microplate reader.

c. Data Analysis:

-

Normalize the data by subtracting the background absorbance/luminescence from blank wells.

-

Express the results as a percentage of the vehicle-treated control.

-

Plot the percentage of cell viability as a function of the log concentration of this compound.

-

Determine the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for assessing the anti-androgenic activity of this compound and the logical relationship of its mechanism of action.

Caption: Workflow for in vitro assessment of this compound's anti-androgenic activity.

References

- 1. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Structural Changes Due to Antagonist Binding in Ligand Binding Pocket of Androgen Receptor Elucidated Through Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bicalutamide functions as an androgen receptor antagonist by assembly of a transcriptionally inactive receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Chiral Synthesis of (R)-Bicalutamide for Research Applications

Application Note

Introduction

Bicalutamide (B1683754) is a non-steroidal anti-androgen drug primarily used in the treatment of prostate cancer. It functions by competitively inhibiting the action of androgens at the androgen receptor. The therapeutic activity of bicalutamide resides almost exclusively in the (R)-enantiomer.[1][2] Therefore, the enantioselective synthesis of (R)-Bicalutamide is of significant importance for both clinical applications and research purposes to ensure a pure and effective compound. This document outlines a detailed protocol for the chiral synthesis of this compound suitable for research-scale production. The synthesis involves a multi-step process commencing from commercially available starting materials.

Methodology Overview

The presented synthesis strategy focuses on establishing the chiral center early in the synthetic sequence to ensure a high enantiomeric excess in the final product. The key steps involve the preparation of a chiral epoxide intermediate followed by nucleophilic ring-opening and subsequent oxidation to yield this compound.

Experimental Protocols

Protocol 1: Synthesis of N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide (3)

This protocol describes the synthesis of the key racemic epoxide intermediate.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methylacrylamide (1) and phthalic anhydride (B1165640) in 1,2-dichloroethane (B1671644).

-

Epoxidation: Slowly add 50% hydrogen peroxide dropwise to the solution at a controlled temperature of 35-40 °C.

-

Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically <0.5%).

-

Work-up: After completion, remove the 1,2-dichloroethane by distillation. To the crude product, add water and neutralize with sodium carbonate.

-

Isolation: Add sodium sulfate, stir, and then filter the mixture. Wash the filter cake with water and dry to obtain N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide (3).[3]

Protocol 2: Chiral Resolution of 2-hydroxy-2-methyl-3-(4-fluorophenylthio)propanoic acid (Racemic 5)

This protocol outlines a method to obtain the chiral acid intermediate. A common method for obtaining the desired enantiomer is through chiral resolution of the racemic acid.

-

Salt Formation: Dissolve the racemic 2-hydroxy-2-methyl-3-(4-fluorophenylthio)propanoic acid in a suitable solvent and add a chiral resolving agent (e.g., a chiral amine).

-

Fractional Crystallization: Allow the diastereomeric salts to crystallize. The difference in solubility between the two diastereomers allows for their separation by fractional crystallization.

-

Liberation of the Enantiomer: Treat the separated diastereomeric salt with an acid to liberate the enantiopure (R)-2-hydroxy-2-methyl-3-(4-fluorophenylthio)propanoic acid (5).

-

Purification: Purify the product by recrystallization to achieve high enantiomeric excess.

Protocol 3: Synthesis of (R)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide (6)

-

Acid Chloride Formation: In a dry reaction vessel under an inert atmosphere, dissolve (R)-2-hydroxy-2-methyl-3-(4-fluorophenylthio)propanoic acid (5) in a suitable solvent such as tetrahydrofuran (B95107) (THF). Cool the solution to 0 °C and add thionyl chloride dropwise.

-

Amidation: In a separate flask, dissolve 4-amino-2-(trifluoromethyl)benzonitrile (B20432) in THF. Add the freshly prepared acid chloride solution to the aniline (B41778) solution at 0 °C. Allow the reaction to stir overnight at room temperature.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 4: Synthesis of this compound (7)

-

Oxidation: Dissolve the sulfide (B99878) intermediate (6) in a suitable solvent like dichloromethane (B109758) (DCM). Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in portions at room temperature.[4]

-

Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or HPLC until the starting material is fully consumed.

-

Work-up: Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate). Wash the organic layer with sodium bicarbonate solution and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude this compound by recrystallization or column chromatography to obtain the final product.

Data Presentation

Table 1: Summary of Reaction Yields and Enantiomeric Excess

| Step | Product | Starting Material(s) | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) |

| 1 | N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide (3) | N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methylacrylamide (1) | ~90 | N/A (Racemic) |

| 2 | (R)-2-hydroxy-2-methyl-3-(4-fluorophenylthio)propanoic acid (5) | Racemic 2-hydroxy-2-methyl-3-(4-fluorophenylthio)propanoic acid | 40-50 (after resolution) | >99 |

| 3 | (R)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide (6) | (R)-2-hydroxy-2-methyl-3-(4-fluorophenylthio)propanoic acid (5), 4-amino-2-(trifluoromethyl)benzonitrile | 70-80 | >99 |

| 4 | This compound (7) | (R)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide (6) | 80-90 | >99 |

Note: Yields and e.e. are approximate and can vary based on reaction conditions and purification methods.

Visualizations

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for the synthesis.

References

- 1. Enantiomer selective glucuronidation of the non-steroidal pure anti-androgen bicalutamide by human liver and kidney: role of the human UDP-glucuronosyltransferase (UGT)1A9 enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide epoxide | 90357-51-0 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of (R)-Bicalutamide in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Bicalutamide, the active enantiomer of Bicalutamide (B1683754) (marketed as Casodex), is a non-steroidal anti-androgen (NSAA) that plays a crucial role in the treatment of prostate cancer.[1][2][3] Its primary mechanism of action involves competitively inhibiting the androgen receptor (AR), thereby preventing the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) and subsequent transcriptional activation of androgen-responsive genes.[4][5] This document provides detailed application notes and standardized protocols for the use of this compound in in vitro cell culture experiments, intended to guide researchers in accurately assessing its biological effects.

Mechanism of Action

This compound acts as a pure antagonist of the androgen receptor. Unlike steroidal anti-androgens, it does not possess any partial agonist activity in most contexts. The anti-androgenic activity of the racemic Bicalutamide mixture resides almost exclusively in the (R)-enantiomer, which has a significantly higher binding affinity for the AR than the (S)-enantiomer. Upon binding to the AR, this compound induces a conformational change that prevents the receptor's proper interaction with coactivators, thereby inhibiting the transcription of target genes such as Prostate-Specific Antigen (PSA). While it promotes the nuclear translocation of the AR, the resulting complex is transcriptionally inactive.

Data Presentation

The following tables summarize quantitative data regarding the in vitro activity of this compound in various prostate cancer cell lines.

Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines

| Cell Line | Assay Type | Incubation Time | IC50 (µM) | Reference |

| LNCaP | SRB Assay | 144 hours | ~7 | |

| LNCaP | Cell Proliferation | - | 0.8 - 2.0 | |

| LNCaP-Rbic | SRB Assay | 144 hours | >20 | |

| LNCaP-AR | SRB Assay | 144 hours | >20 | |

| VCaP | SRB Assay | 144 hours | ~15 | |

| CWR22 | Cell Proliferation | - | 0.8 - 2.0 | |

| CWR22R 2152 | Cell Proliferation | - | 0.8 - 2.0 | |